

Application Notes: (2S,4R)-Piperidine-4-Acetic Acid Analogs in Targeted Drug Delivery

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Compound of Interest	t in the second second	
	(2S,4R)-1-((1R)-1-(4-	
	Chlorophenyl)-4-methylpentyl)-2-	
Compound Name:	(4-	
	(trifluoromethyl)phenyl)piperidine-	
	4-acetic acid	
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Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by concentrating them at the site of disease, thereby minimizing off-target toxicity. This is often achieved by conjugating a potent therapeutic payload to a ligand that specifically binds to a biomarker overexpressed on target cells. A prominent example in oncology is the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed in the majority of prostate cancers.[1][2]

While the core pharmacophore for high-affinity PSMA binding is typically a glutamate-urealysine (EuK) motif, the exploration of novel scaffolds, including piperidine derivatives, is an active area of research in medicinal chemistry.[3][4] Piperidine structures are prevalent in pharmaceuticals and can serve as rigid scaffolds to orient functional groups for optimal target interaction. This document outlines the principles and protocols for developing targeted drug delivery agents, using the well-established PSMA-targeting paradigm as a model system where analogs of (2S,4R)-piperidine-4-acetic acid could be evaluated as novel targeting ligands or components of such conjugates.

Principle of PSMA-Targeted Drug Delivery



PSMA is a type II transmembrane protein with an extensive extracellular domain, making it an ideal target for circulating drug conjugates.[5] Its expression is significantly upregulated in primary and metastatic prostate cancer.[1][5] The mechanism involves a high-affinity ligand that binds to the extracellular portion of PSMA. Following this binding event, the entire PSMA-ligand complex is internalized by the cell through endocytosis.[6] This internalization process effectively delivers a conjugated payload—such as a diagnostic radionuclide, a therapeutic radionuclide, or a cytotoxic chemical—directly into the cancer cell, concentrating the therapeutic effect while sparing healthy tissue.[1][7]

Caption: Mechanism of PSMA-targeted drug delivery and internalization.

Quantitative Data Summary

The development of targeted ligands requires rigorous quantitative assessment of their binding affinity and cellular uptake. The tables below summarize representative data for various established PSMA inhibitors, which serve as benchmarks for the evaluation of new chemical entities like (2S,4R)-piperidine-4-acetic acid derivatives.

Table 1: In Vitro Binding Affinity of PSMA Ligands

Compound	Cell Line	Assay Type	IC50 (nM)	Reference
PSMA-617	LNCaP	Competitive Binding	1.7 ± 0.3	[8]
DUPA-TubH	LNCaP	Cytotoxicity Assay	3	[7][9]
DUPA-99mTc	LNCaP	Competitive Binding (KD)	14	[7][9]
CTT-54	PSMA+ Cells	Enzyme Inhibition	14	[6]
Re-IDA-EuKfG	LNCaP	Competitive Binding	3.0	[3]
Ga-PSMA-11	LNCaP	Competitive Binding	10.6	[3]



| RPS-072 | LNCaP | Competitive Binding | 6.7 ± 3.7 |[8] |

Table 2: In Vitro Cellular Uptake of PSMA-Targeted Radiotracers

Radiotracer	Cell Line	Incubation Time	Uptake (% Added Activity / 10^5 cells)	Reference
[225Ac]Ac- PSMA-I&T	PC3-PIP (PSMA+)	1 hour	1.87 ± 0.28	[10]
[177Lu]Lu- PSMA-I&T	PC3-PIP (PSMA+)	1 hour	1.79 ± 0.67	[10]
99mTc-IDA- EuKfG	LNCaP (PSMA+)	1 hour	42 (Total Accumulation)	[3]

| 68Ga-PSMA-11 | LNCaP (PSMA+) | 1 hour | 17 (Total Accumulation) |[3] |

Table 3: Radiolabeling Efficiency and Purity

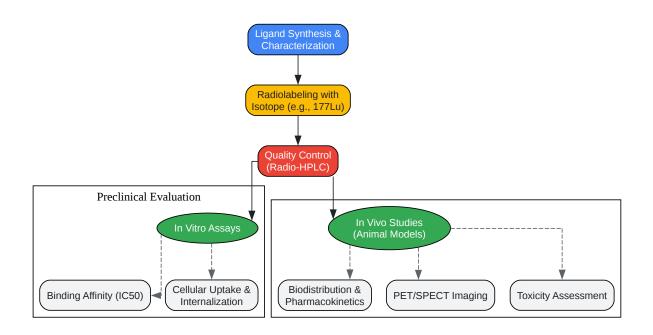
Compound	Radionuclide	Radiochemical Purity	Molar Activity	Reference
[177Lu]Lu- PSMA-617	Lutetium-177	> 99.5%	-	[11]
[64Cu]Cu-PSMA- 617	Copper-64	> 99%	-	[12]

| 99mTc-IDA-EuKfG | Technetium-99m | > 95% | > 3.7 TBq/mmol |[3] |

Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of novel targeting agents. The following sections provide methodologies for key experiments.





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